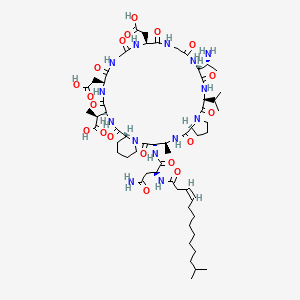

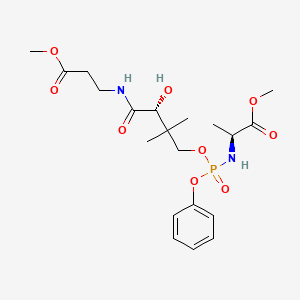

![molecular formula C18H19N5O B607619 3-(1-ethylpiperidin-4-yl)oxy-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaene-4-carbonitrile CAS No. 1200129-48-1](/img/structure/B607619.png)

3-(1-ethylpiperidin-4-yl)oxy-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaene-4-carbonitrile

Overview

Description

GDC-0425 is an orally bioavailable, highly selective small-molecule inhibitor of checkpoint kinase 1 (Chk1). It has been investigated for its potential to enhance the efficacy of DNA-damaging chemotherapy by overriding cell-cycle arrest and genome repair mechanisms. This compound has shown promise in preclinical and clinical studies, particularly in combination with gemcitabine, for the treatment of refractory solid tumors .

Mechanism of Action

Target of Action

GDC-0425, also known as RG-7602, is a highly selective small molecule inhibitor of Checkpoint Kinase 1 (Chk1) . Chk1 is a key regulator of the cell cycle in response to DNA damage .

Mode of Action

The mode of action of GDC-0425 involves the inhibition of Chk1, which potentiates DNA-damaging chemotherapy by overriding cell-cycle arrest and genome repair . This results in premature entry into mitosis, leading to mitotic catastrophe .

Biochemical Pathways

The biochemical pathway affected by GDC-0425 is the Chk1 pathway. By inhibiting Chk1, GDC-0425 abrogates the S and G2 checkpoints in the cell cycle . This allows cells to enter mitosis with DNA damage, leading to cell death .

Action Environment

The action of GDC-0425 can be influenced by various environmental factors. For instance, the metabolic decyanation of GDC-0425, which results in the release of cyanide and its subsequent conversion to systemic thiocyanate, was found to be a minor metabolic pathway . Preclinical studies supported that thiocyanate formation was unlikely to be a safety concern for patients receiving GDC-0425 .

Biochemical Analysis

Biochemical Properties

GDC-0425 plays a crucial role in biochemical reactions by inhibiting Chk1, a key regulator of the cell cycle. Chk1 is involved in the DNA damage response, where it helps to maintain genomic stability by arresting the cell cycle and allowing time for DNA repair. By inhibiting Chk1, GDC-0425 abrogates the S and G2 checkpoints, leading to premature entry into mitosis and mitotic catastrophe . This compound interacts with various biomolecules, including Chk1, phospho-CDK1/2 (pCDK1/2), and γH2AX, a marker of double-stranded DNA breaks .

Cellular Effects

GDC-0425 has significant effects on various types of cells and cellular processes. It influences cell function by reversing gemcitabine-induced cell-cycle arrest, enhancing the levels of γH2AX, and promoting mitotic catastrophe . This compound affects cell signaling pathways, gene expression, and cellular metabolism by overriding cell cycle arrest and driving cancer cells into mitosis with damaged DNA .

Molecular Mechanism

The molecular mechanism of GDC-0425 involves its binding interactions with Chk1, leading to the inhibition of this kinase. By inhibiting Chk1, GDC-0425 prevents the activation of downstream targets such as pCDK1/2 and γH2AX . This inhibition results in the abrogation of cell cycle checkpoints, allowing cells to enter mitosis with damaged DNA, ultimately leading to cell death . Additionally, GDC-0425 undergoes metabolic decyanation by cytochrome P450 enzymes, forming low levels of thiocyanate .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of GDC-0425 change over time. The compound has a half-life of approximately 15-16 hours . Over time, GDC-0425 administration leads to the accumulation of γH2AX and pCDK1/2, indicating sustained DNA damage and cell cycle arrest . Long-term effects observed in in vitro and in vivo studies include manageable bone marrow suppression and partial tumor regression .

Dosage Effects in Animal Models

The effects of GDC-0425 vary with different dosages in animal models. The maximum tolerated dose of GDC-0425 was found to be 60 mg when administered approximately 24 hours after gemcitabine . At higher doses, dose-limiting toxicities such as thrombocytopenia, neutropenia, and increased alanine aminotransferase were observed . The combination of GDC-0425 with gemcitabine resulted in significant tumor regression in various animal models .

Metabolic Pathways

GDC-0425 is involved in metabolic pathways that include oxidative decyanation by cytochrome P450 enzymes . This pathway results in the formation of thiocyanate, which is rapidly converted from cyanide . Although this pathway is a minor route of metabolism, it contributes to the overall metabolic profile of GDC-0425 .

Transport and Distribution

GDC-0425 is transported and distributed within cells and tissues through various mechanisms. It is orally bioavailable and achieves maximum concentrations within 4 hours of dosing . The compound is distributed throughout the body, with significant accumulation in tumor tissues . The transport and distribution of GDC-0425 are influenced by its interactions with transporters and binding proteins .

Subcellular Localization

The subcellular localization of GDC-0425 is primarily within the nucleus, where it exerts its effects on the DNA damage response . The compound’s activity is directed to specific compartments through its interactions with Chk1 and other biomolecules involved in the cell cycle . This localization is crucial for its function in promoting mitotic catastrophe and cell death .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GDC-0425 involves multiple steps, including the formation of a triazatricyclo ring system and the introduction of a nitrile group. The key steps typically involve:

- Formation of the triazatricyclo ring system through cyclization reactions.

- Introduction of the nitrile group via nucleophilic substitution reactions.

- Final purification and isolation of the compound.

Industrial Production Methods

Industrial production of GDC-0425 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, as well as the use of advanced purification techniques to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

GDC-0425 undergoes various chemical reactions, including:

Oxidation: Catalyzed by cytochrome P450 enzymes, leading to the formation of metabolites.

Reduction: Involving the reduction of functional groups within the molecule.

Substitution: Nucleophilic substitution reactions, particularly involving the nitrile group.

Common Reagents and Conditions

Oxidation: Cytochrome P450 enzymes, oxygen, and cofactors.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas.

Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions include various metabolites, such as thiocyanate, which is formed from the metabolic decyanation of GDC-0425 .

Scientific Research Applications

Chemistry: Used as a tool compound to study the inhibition of checkpoint kinase 1 and its effects on cell cycle regulation.

Biology: Investigated for its role in modulating DNA damage response pathways and enhancing the efficacy of chemotherapeutic agents.

Medicine: Explored in clinical trials for the treatment of refractory solid tumors, particularly in combination with gemcitabine.

Industry: Potential applications in the development of new cancer therapies and as a research tool in drug discovery .

Comparison with Similar Compounds

Similar Compounds

AZD7762: Another Chk1 inhibitor with similar mechanisms of action.

LY2606368: A dual inhibitor of Chk1 and Chk2, offering broader inhibition of cell-cycle checkpoints.

MK-8776: A selective Chk1 inhibitor with comparable efficacy in preclinical models.

Uniqueness of GDC-0425

GDC-0425 is unique in its high selectivity for Chk1 and its ability to enhance the efficacy of DNA-damaging agents like gemcitabine. Its favorable pharmacokinetic profile and manageable toxicity make it a promising candidate for further clinical development .

Properties

IUPAC Name |

3-(1-ethylpiperidin-4-yl)oxy-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaene-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O/c1-2-23-8-5-12(6-9-23)24-17-14(10-19)21-11-15-16(17)13-4-3-7-20-18(13)22-15/h3-4,7,11-12H,2,5-6,8-9H2,1H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEZLBMHDUXSICI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(CC1)OC2=C3C4=C(NC3=CN=C2C#N)N=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1627539-18-7 | |

| Record name | GDC-0425 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1627539187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GDC-0425 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14791 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GDC-0425 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N173XZ7SX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

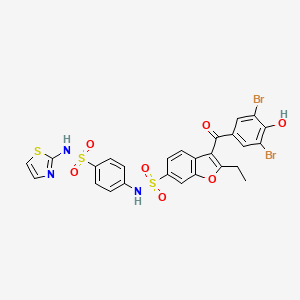

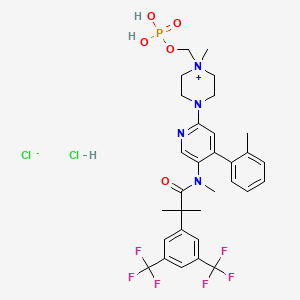

![[(2S,3R)-3-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(2,4-difluorophenyl)-1-(1,2,4-triazol-1-yl)butan-2-yl]oxymethyl dihydrogen phosphate;2,6-diaminohexanoic acid;ethanol](/img/structure/B607541.png)

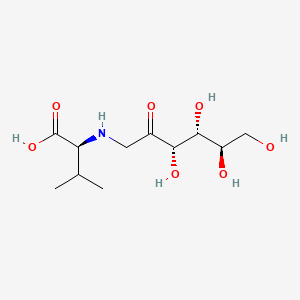

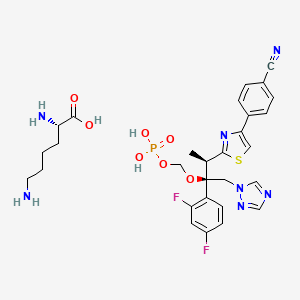

![(23Z,25Z,27Z,29Z,31Z,33Z,35Z)-22-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-38-[7-(4-aminophenyl)-5-hydroxy-4-methyl-7-oxoheptan-2-yl]-4,10,12,14,18,20-hexahydroxy-37-methyl-2,8,16-trioxo-1-oxacyclooctatriaconta-23,25,27,29,31,33,35-heptaene-19-carboxylic acid](/img/structure/B607546.png)

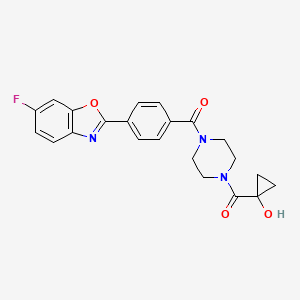

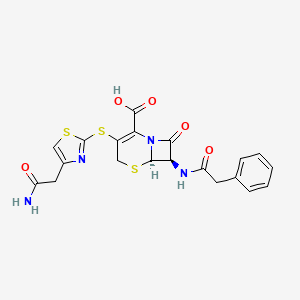

![3-[[7-[3-Aminopropyl(carbamimidoyl)amino]-2,3-dihydroimidazo[1,2-b]pyrazol-5-yl]methyl]-7-[[2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;sulfuric acid](/img/structure/B607548.png)